
2-Methoxypropene
Overview
Description
2-Methoxypropene (C₄H₈O, CAS 116-11-0), also known as methyl isopropenyl ether, is a volatile enol ether with a molecular weight of 72.1 g/mol . It is characterized by a carbon-carbon double bond adjacent to a methoxy group, adopting a syn-conformation where the O–CH₃ bond eclipses the double bond . Its physical properties include a boiling point of 35°C, vapor pressure of 517 mmHg at 25°C, and a flash point of -25°C, necessitating careful handling due to flammability .
This compound is widely used in organic synthesis, particularly in acetalation reactions for modifying polysaccharides like dextran . It also serves as a reagent in mass spectrometry for structural elucidation of organic compounds via ion-molecule reactions .
Preparation Methods
2-Methoxypropene can be synthesized through several methods:
Elimination of Methanol from Dimethoxypropane: This method involves the catalytic cracking of 2,2-dimethoxypropane to produce this compound.
Addition of Methanol to Propyne or Allene: Another method involves the addition of methanol to propyne or allene.
Continuous Preparation Method: A more industrial approach involves the continuous preparation of this compound by catalytically cracking 2,2-dimethoxypropane under specific conditions.
Chemical Reactions Analysis
2-Methoxypropene undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
2-Methoxypropene serves as a versatile intermediate in organic synthesis. It is commonly used to produce various compounds, including c-ionone, which is a precursor to vitamin A and flavoring agents. The compound can facilitate reactions that yield significant products without the need for complex pathways .
2. Reactions with Protonated Compounds
Research has shown that this compound reacts with protonated nitrogen-containing compounds, such as pyridine and aniline derivatives. These reactions are studied using mass spectrometry to understand the formation of stable adducts, which can aid in the identification and classification of these compounds . This application is particularly relevant in the field of analytical chemistry.
Pharmaceutical Applications
1. Drug Synthesis
this compound is utilized as a key starting material in the synthesis of various pharmaceuticals. Its ability to participate in addition reactions makes it valuable for creating complex molecular architectures required in drug development . For instance, it has been reported to be involved in synthesizing specific drug components through efficient catalytic methods.
2. Therapeutic Delivery Systems
Recent studies have explored the incorporation of this compound into nanocomposite microparticle systems for pulmonary drug delivery. These systems aim to enhance therapeutic efficacy by improving the delivery of drugs directly to the lungs, thereby increasing bioavailability and reducing systemic side effects . The optimization of these systems is crucial for developing effective inhalation therapies.
Material Science
1. Polymer Production
In material science, this compound is used to synthesize various polymers and copolymers. Its reactive double bond allows it to participate in polymerization processes, leading to materials with tailored properties suitable for applications in coatings, adhesives, and sealants .
2. Nanocomposite Development
The compound has shown promise in developing nanocomposites that exhibit unique properties such as improved mechanical strength and thermal stability. These materials are being researched for applications ranging from electronics to biomedical devices .
Case Study 1: Continuous Preparation Method
A notable advancement in the preparation of this compound involves a method that utilizes catalytic cracking of 2,2-dimethoxypropane. This process enhances the efficiency of producing high-purity this compound while minimizing energy consumption and waste generation . The method incorporates membrane separation technology, showcasing a sustainable approach to chemical manufacturing.
Case Study 2: Gas-Phase Reactions
A study examining gas-phase reactions of this compound with protonated nitrogen compounds revealed insights into reaction mechanisms and product formation. The use of advanced mass spectrometry techniques allowed researchers to elucidate the interactions at a molecular level, contributing valuable knowledge to the field of organic chemistry .
Mechanism of Action
At the molecular level, 2-Methoxypropene acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions . Additionally, in atmospheric chemistry, it reacts with ozone, leading to the formation of various products such as methyl acetate, formaldehyde, and carbon dioxide .
Comparison with Similar Compounds
Structural and Conformational Differences
- 2-Methoxypropene vs. 2-Ethoxypropene: Both are enol ethers used in synthesizing acetalated dextran (Ac-DEX and Ace-DEX). While this compound produces acetone and methanol upon hydrolysis, 2-ethoxypropene degrades into acetone and ethanol. Ethanol’s lower toxicity makes Ace-DEX preferable for high-dose in vivo applications . Degradation Products:
- Ac-DEX (this compound): Acetone + Methanol.
- Ace-DEX (2-Ethoxypropene): Acetone + Ethanol .
Comparison with Methyl Vinyl Ether : Methyl vinyl ether (CH₂=CH-OCH₃) shares structural similarities but lacks the branched methyl group. Both adopt syn-conformations, but this compound’s steric bulk reduces rotational freedom, stabilizing its primary conformer (88–90% syn) compared to methyl vinyl ether’s higher conformational flexibility .
Biological Activity
2-Methoxypropene, an enol ether with the molecular formula C_4H_8O, is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential, supported by various studies and findings.
This compound is characterized as a colorless liquid with a sweet odor. It is soluble in organic solvents and has a boiling point of approximately 56°C. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Antioxidant Properties
Research indicates that compounds related to this compound exhibit significant antioxidant activities. For instance, studies on 2-methoxyphenols have shown their ability to scavenge free radicals effectively. The antioxidant capacity can be evaluated using assays like the DPPH radical-scavenging activity. In this context, this compound may share similar properties due to its structural analogies with these phenolic compounds .
Cytotoxicity
Cytotoxicity studies have demonstrated that this compound can affect cell viability in various cancer cell lines. The cytotoxic effects are often assessed using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. In comparative studies, it was found that the cytotoxicity of various methoxyphenols declined in a specific order, suggesting that structural modifications significantly influence biological activity .
Anticancer Activity
Further investigations into related compounds have shown that derivatives of methoxypropene can induce apoptosis in cancer cells through mitochondrial pathways. For example, certain methoxyestradiol derivatives demonstrated the ability to cause cell cycle arrest and promote apoptotic signaling pathways in breast cancer cell lines (MCF-7). This indicates that similar mechanisms might be applicable to this compound or its derivatives .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How is the molecular structure of 2-Methoxypropene experimentally determined, and what key geometric parameters define its conformation?
- Methodology : Gas-phase electron diffraction (ED) is the primary method for structural determination. Researchers vaporize purified this compound at 20°C and record diffraction patterns using calibrated electron wavelengths. Data reduction involves Hartree-Fock potentials and least-squares refinement to derive bond lengths (e.g., C=C: 1.330 Å, C-O: 1.353 Å) and angles (e.g., C=C-O: 125.8°). The dominant conformer has the O-CH₃ bond eclipsing the C=C bond, with <10% uncertainty for a potential second conformer .
- Key Parameters : Include torsional amplitudes (syn: 11.9°) and comparisons to related compounds like methyl vinyl ether .
Q. What protocols ensure safe handling and stabilization of this compound in laboratory settings?
- Stabilization : Use 0.5% potassium carbonate to inhibit polymerization during storage .
- Safety Measures : Follow SDS guidelines: avoid inhalation (use fume hoods), wear PPE, and store below -20°C for long-term stability. In case of exposure, rinse eyes/skin with water and seek medical consultation .
Q. What synthesis and purification methods yield high-purity this compound for experimental use?
- Synthesis : React isopropenyl precursors with methylating agents under anhydrous conditions.
- Purification : Distill freshly synthesized samples and validate purity (>99%) via gas chromatography (GC) with flame ionization detection .
Advanced Research Questions
Q. How can contradictions between electron diffraction (ED) and vibrational spectroscopy data on conformer populations be resolved?
- Data Reconciliation : ED at 20°C detects ~90% syn-conformer (O-CH₃ eclipsing C=C) but cannot exclude ≤10% planar conformer . Infrared (IR) studies suggest ~15–20% second conformer in liquid phase due to lower energy barriers (ΔG ≈ 3.5 kJ/mol) .
- Methodological Adjustments : Combine temperature-controlled ED with computational models (DFT or MD simulations) to account for phase-dependent conformational equilibria .
Q. What methodological considerations are critical when using this compound in gas-phase ion-molecule reactions for tandem mass spectrometry (MS/MS)?
- Reaction Design : this compound (MOP) acts as a neutral reagent to probe ion structures. Machine learning models predict reactivity patterns (e.g., MOP’s affinity for carbocations) to infer analyte structures.
- Optimization : Calibrate collision energy and reaction time to avoid over-decomposition. Validate predictions with isotopic labeling or MSⁿ fragmentation .
Q. How do steric and electronic effects influence this compound’s reactivity in etherification or polymerization reactions?
- Steric Effects : The methyl group on C2 creates torsional strain, favoring ring-opening in cyclic ether synthesis.
- Electronic Effects : The electron-rich C=C bond facilitates electrophilic additions (e.g., protonation at the β-carbon). Monitor reactivity via NMR or FTIR to track intermediate species .
Q. Data Contradiction and Validation Strategies
Q. How should researchers address discrepancies in reported bond lengths (e.g., C-O) across structural studies?
- Validation Framework : Cross-reference ED data with microwave spectroscopy or X-ray crystallography (if crystalline derivatives exist). Account for experimental conditions (e.g., gas vs. liquid phase) that alter bond polarization .
Q. Experimental Design Guidelines
Q. What criteria define robust experimental design for kinetic studies of this compound in polymerization?
- Control Variables : Temperature, initiator concentration (e.g., radical starters), and solvent polarity. Use gel permeation chromatography (GPC) to track molecular weight distributions.
- Data Reproducibility : Pre-purify monomers, exclude oxygen (via freeze-pump-thaw cycles), and report error margins for rate constants .
Properties
IUPAC Name |
2-methoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWQWFMSQCOSBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051591 | |
Record name | 2-Methoxyprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; bp = 34-36 deg C; [MSDSonline] | |
Record name | 2-Methoxyprop-1-ene | |
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Vapor Pressure |
517.0 [mmHg] | |
Record name | 2-Methoxyprop-1-ene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3122 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
116-11-0 | |
Record name | 2-Methoxypropene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxyprop-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxyprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropenyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.751 | |
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Record name | 2-METHOXYPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WBG0JT6B | |
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Record name | 2-METHOXYPROP-1-ENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1124 | |
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